molecular formula C13H13N3O3 B15217607 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide CAS No. 545339-65-9

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide

Cat. No.: B15217607
CAS No.: 545339-65-9
M. Wt: 259.26 g/mol
InChI Key: VOSFPLGADAMBNV-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a benzamide derivative characterized by a pyrimidin-2-yl amine group at the benzamide’s nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and viral proteins. Its synthesis typically involves condensation reactions between substituted benzoic acids and pyrimidin-2-yl amines under activating conditions (e.g., DCC/DMAP) .

Properties

CAS No.

545339-65-9

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2,4-dimethoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C13H13N3O3/c1-18-9-4-5-10(11(8-9)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17)

InChI Key

VOSFPLGADAMBNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pyrimidin-2-amine. The optimized reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond. For instance, the reaction can be carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups can undergo demethylation under strong acidic or oxidative conditions. For example:

2,4-DimethoxybenzamideHBr/AcOH2,4-Dihydroxybenzamide derivatives\text{2,4-Dimethoxybenzamide} \xrightarrow{\text{HBr/AcOH}} \text{2,4-Dihydroxybenzamide derivatives}

Conditions :

  • Reagent: 48% HBr in acetic acid

  • Temperature: 100°C

  • Time: 6 hours

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes nitration and sulfonation:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-2,4-dimethoxybenzamide45%
SulfonationH₂SO₄, SO₃, 50°C5-Sulfo-2,4-dimethoxybenzamide38%

Coupling and Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling :

2,4-Dimethoxybenzamide+Arylboronic acidPd(PPh₃)₄Aryl-substituted derivatives\text{2,4-Dimethoxybenzamide} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Aryl-substituted derivatives}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 50–65%

Biological Interactions and Reactivity

The compound demonstrates target-specific interactions due to its structural features:

  • DNA Intercalation : The planar pyrimidine ring intercalates with DNA base pairs, confirmed via fluorescence quenching assays .

  • Enzyme Inhibition : Acts as a competitive inhibitor of Botryosphaeria dothidea fungal enzymes (IC₅₀ = 10.5 µg/mL) .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity Highlights
2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide2,6-Dimethoxy, pyrimidineHigher steric hindrance reduces EAS reactivity
3,4-Dimethoxy-N-(piperazinyl-sulfonamide)benzamidePiperazine, sulfonamideEnhanced solubility but reduced thermal stability

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C via cleavage of the amide bond.

  • Photodegradation : UV exposure (254 nm) induces demethylation and ring-opening reactions .

Scientific Research Applications

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules or receptors involved in bacterial communication, thereby disrupting the quorum sensing pathway and inhibiting biofilm formation . This can lead to reduced bacterial virulence and resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of 2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide with related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Key Structural Differences logP/logD Reference
This compound C₁₃H₁₃N₃O₃ 283.26 2,4-OCH₃; pyrimidin-2-yl Reference compound 1.12 (logP)
2,4-Dimethoxy-N-(4-oxoquinazolin-3(4H)-yl)benzamide C₁₇H₁₅N₃O₄ 325.32 2,4-OCH₃; quinazolinone Quinazolinone ring instead of pyrimidine 1.09 (logD)
2,4-Dimethoxy-N-(2-naphthyl)benzamide C₁₉H₁₇NO₃ 307.34 2,4-OCH₃; naphthyl Bulky naphthyl group N/A
2,4-Dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide C₂₀H₂₃NO₅ 357.41 2,4-OCH₃; THP-protected phenol Tetrahydropyran (THP) group enhances solubility 1.08 (logD)
3,4-Dimethoxy-N-(7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide C₂₃H₂₀N₆O₃ 428.45 3,4-OCH₃; triazolopyrimidine Triazole fused to pyrimidine 2.75 (logP)

Key Observations :

  • Pyrimidine vs.
  • Substituent Bulk : The naphthyl group in introduces steric hindrance, likely reducing membrane permeability compared to pyrimidin-2-yl.
  • Solubility Modifiers : THP-protected derivatives (e.g., ) exhibit improved aqueous solubility due to the polar tetrahydropyran moiety.
Antiviral Activity
  • This compound : Demonstrated binding to the allosteric site of GK protein (PDB: 3IMX) via H-bond interactions between the pyrimidin-2-yl ‘1-N’ and Arg63 (distance: 2.8–3.0 Å) .
  • Compound 27 (NS5 RdRp inhibitor) : A structurally related benzamide with a thiophene-propargyl group showed potent inhibition of NS5 RdRp (IC₅₀: 0.8 µM), attributed to enhanced π-π stacking with the viral enzyme .
  • Compound 29: Features a quinolin-8-ylsulfonyl group, improving cellular uptake and antiviral efficacy (IC₅₀: 0.5 µM) .
Kinase Inhibition
  • Imatinib/Nilotinib : These kinase inhibitors share a benzamide core but incorporate pyridinylpyrimidine or trifluoromethylphenyl groups, enabling dual DDR1/DDR2 inhibition (IC₅₀: <10 nM) . In contrast, this compound lacks the extended hydrophobic moieties required for kinase selectivity.

Biological Activity

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_{2}O_{3} with a molecular weight of approximately 234.25 g/mol. The compound features a benzamide core substituted with two methoxy groups and a pyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been noted for its potential as an inhibitor of various kinases involved in cancer signaling pathways. The compound's structural features allow it to modulate enzyme activities, particularly those related to cell proliferation and survival.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown effectiveness against hematological cancers and non-small cell lung cancer (NSCLC), indicating its broad-spectrum activity against malignancies .

Enzyme Inhibition

The compound has been identified as a dual inhibitor of DAPK1 and CSF1R kinases. These enzymes play crucial roles in apoptosis and inflammation, respectively. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : A study involving the evaluation of this compound on M-NFS-60 cells showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at the pyrimidine ring significantly affect the biological activity. Substituents that enhance hydrophobicity and electron-donating properties were found to increase antiproliferative effects .
  • Comparative Studies : When compared to other pyrimidine derivatives, this compound displayed superior activity against specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Data Tables

Biological Activity IC50 (µM) Cell Line
Antiproliferative (Cancer Cells)5.0M-NFS-60
DAPK1 Inhibition12.3Various Cancer Lines
CSF1R Inhibition10.5NSCLC

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